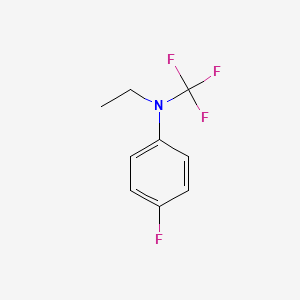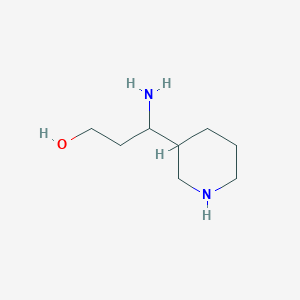
N-1-Anthraquinonyl-2,3-dichloropropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-Anthraquinonyl-2,3-dichloropropionamide is a chemical compound that combines the structural features of anthraquinone and dichloropropionamide. Anthraquinone is an aromatic organic compound known for its applications in dyes, pharmaceuticals, and catalysts . The dichloropropionamide moiety introduces additional reactivity and potential for diverse chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Anthraquinonyl-2,3-dichloropropionamide typically involves the reaction of anthraquinone derivatives with 2,3-dichloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-1-Anthraquinonyl-2,3-dichloropropionamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form anthraquinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthrone or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium(VI) compounds and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-1-Anthraquinonyl-2,3-dichloropropionamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-1-Anthraquinonyl-2,3-dichloropropionamide involves its interaction with molecular targets such as enzymes and nucleic acids. The anthraquinone moiety intercalates into DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit topoisomerases and other essential cellular proteins, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: A parent compound with similar structural features but lacking the dichloropropionamide group.
N-(2-R-1-anthraquinonyl)ureas: Compounds with urea groups instead of dichloropropionamide, exhibiting different reactivity and applications.
Anthrapyrimidine Derivatives: Compounds formed by cyclization of anthraquinonylureas, showing unique chemical properties.
Uniqueness
N-1-Anthraquinonyl-2,3-dichloropropionamide is unique due to the presence of both anthraquinone and dichloropropionamide moieties, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
63915-90-2 |
|---|---|
Molekularformel |
C17H11Cl2NO3 |
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
2,3-dichloro-N-(9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C17H11Cl2NO3/c18-8-12(19)17(23)20-13-7-3-6-11-14(13)16(22)10-5-2-1-4-9(10)15(11)21/h1-7,12H,8H2,(H,20,23) |
InChI-Schlüssel |
NMNHTHKXGSVAQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)

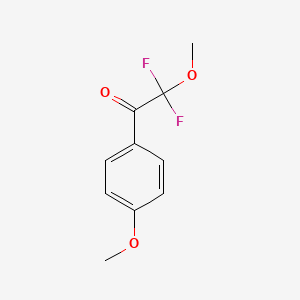
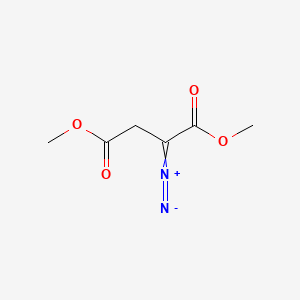
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
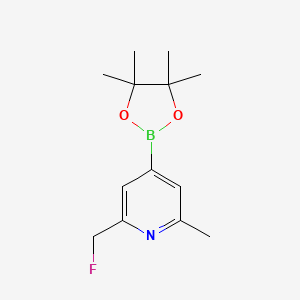

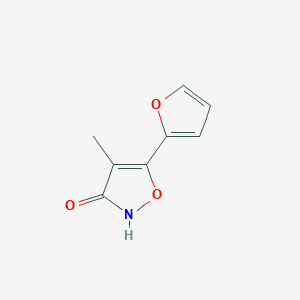
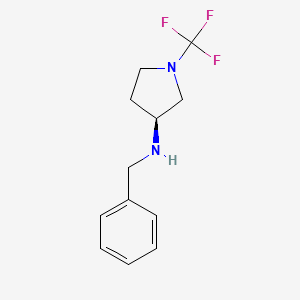
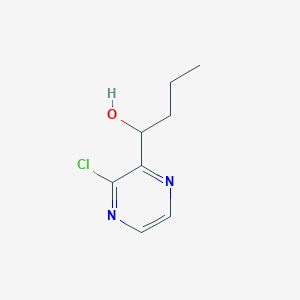
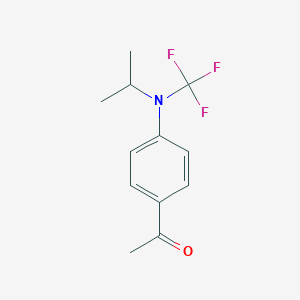
![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)
